N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide
Description
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H22N2O2/c27-24(17-28-19-11-5-2-6-12-19)26-15-21(18-9-3-1-4-10-18)22-16-25-23-14-8-7-13-20(22)23/h1-14,16,21,25H,15,17H2,(H,26,27) |
InChI Key |
UQYWSHOSLKMPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis via Fischer Indolization
The indole moiety is typically synthesized via Fischer indolization, where 4-nitrophenylhydrazine reacts with a ketone (e.g., acetophenone) under acidic conditions.
-
Hydrazine formation : 4-Nitroaniline reacts with NaNO₂/HCl to form diazonium salt, followed by reduction to 4-nitrophenylhydrazine.
-
Cyclization : React with methyl ethyl ketone in acetic acid/HCl at 80°C for 12 h.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) removes nitro groups, yielding 1H-indole-3-ethylamine.
Key Data :
Phenylethylamine Backbone Construction
The 2-(1H-indol-3-yl)-2-phenylethylamine intermediate is synthesized via Friedel-Crafts alkylation or Mannich reaction .
-
Alkylation : Indole reacts with cinnamyl bromide in AlCl₃/CH₂Cl₂.
-
Reductive amination : Resulting adduct treated with NH₃ and NaBH₃CN.
Conditions :
Alternative Mannich Approach :
Indole, formaldehyde, and benzylamine react in ethanol (reflux, 8 h), yielding 85% 2-(1H-indol-3-yl)-2-phenylethylamine.
Phenoxyacetamide Coupling
The final step involves coupling 2-phenoxyacetic acid with the amine intermediate.
Method A – Acyl Chloride Route :
-
Acid chloride preparation : 2-Phenoxyacetic acid treated with SOCl₂ (neat, 60°C, 3 h).
-
Amidation : React acyl chloride with 2-(1H-indol-3-yl)-2-phenylethylamine in CH₂Cl₂/TEA (0°C → rt, 12 h).
Optimized Conditions :
Method B – Carbodiimide-Mediated Coupling :
Use EDCI/HOBt in DMF (24 h, rt), achieving 82% yield with reduced side products.
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for amidation from 12 h to 30 min, maintaining 85% yield.
Flow Chemistry Applications
Microchannel reactors enable continuous synthesis of 2-phenoxyacetyl chloride, improving scalability:
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
2-(1H-Indol-3-yl)-2-phenylethylamine :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.35–7.18 (m, 9H, Ar-H), 4.21 (q, J=6.8 Hz, 1H), 3.02 (dd, J=13.2, 6.8 Hz, 2H).
N-[2-(1H-Indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the indole ring or the phenoxyacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Anticancer Activity
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide has shown promising results in anticancer studies. It exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| OVCAR-8 | 12.53 | 45.00 |
| NCI-H460 | 20.00 | 60.00 |
These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Synthetic Routes
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide typically involves the coupling of tryptamine with a phenoxyacetic acid derivative. A common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent, facilitating the formation of the amide bond through an acylation reaction.
Industrial Production
While specific industrial methods are not extensively documented, large-scale synthesis would likely utilize optimized coupling reactions and automated systems to enhance yield and purity.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer efficacy of this compound across multiple cell lines using standardized protocols. Results indicated a consistent growth inhibition rate, suggesting potential therapeutic applications in oncology .
Case Study: Anti-inflammatory Properties
Research has also focused on the anti-inflammatory effects of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide, demonstrating its ability to reduce inflammation markers in vitro, which could be beneficial for conditions such as arthritis and other inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to bind to specific proteins, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Phenylethyl vs.
- Phenoxyacetamide vs. Phenylacetamide: The phenoxy group in the target compound may improve solubility due to its oxygen atom, whereas phenylacetamide derivatives (e.g., 2-(1H-Indol-3-yl)-N-phenylacetamide) prioritize lipophilicity, favoring membrane penetration .
- Electron-Withdrawing Groups : Fluorine substitution (e.g., N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide) enhances metabolic stability and receptor affinity via electronic effects .
Physicochemical Properties
- Solubility: The phenoxyacetamide group likely improves aqueous solubility compared to purely hydrophobic derivatives (e.g., N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide) .
- Stability : Intramolecular hydrogen bonding in analogs like (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide reduces susceptibility to hydrolysis, a feature expected in the target compound .
Biological Activity
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.46 g/mol. Its structure includes an indole moiety, which is known to interact with various biological targets, making it a candidate for pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O3 |
| Molecular Weight | 396.46 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide |
| InChI Key | YZJXGQXKQFZQMV-UHFFFAOYSA-N |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide exhibits its biological effects primarily through interactions with specific receptors and enzymes. The indole structure is hypothesized to interact with serotonin receptors, which are crucial in various physiological processes, including mood regulation and pain perception. Additionally, the phenoxyacetamide group may modulate enzyme activity, influencing metabolic pathways.
Pharmacological Studies
- Antidepressant Activity : Research indicates that compounds with indole structures often exhibit antidepressant-like effects. In animal models, N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide demonstrated significant reductions in depressive behaviors, suggesting potential therapeutic applications in treating depression.
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. Results showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Analgesic Properties : The compound's analgesic effects were assessed in various pain models. It was found to significantly reduce pain responses compared to control groups, reinforcing its potential for pain management therapies.
Case Study 1: Depression Model
In a controlled study involving mice subjected to chronic unpredictable stress (CUS), administration of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide resulted in:
- Behavioral Improvements : Reduced immobility time in the forced swim test.
- Biochemical Changes : Increased levels of serotonin and norepinephrine in brain tissue samples.
Case Study 2: Inflammation Model
In a study examining the compound's effect on LPS-induced inflammation:
- Cytokine Measurement : A significant reduction (p < 0.05) in TNF-alpha and IL-6 levels was observed post-treatment.
- Histological Analysis : Tissue samples showed reduced edema and infiltration of inflammatory cells.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-phenoxyacetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves coupling indole derivatives with phenoxyacetamide precursors. A general procedure includes:
- Step 1: Reacting 1H-indole with N-(2-hydroxy-2-phenylethyl)acetamide under acidic or basic conditions to form the indole-ethyl backbone.
- Step 2: Introducing the phenoxyacetamide moiety via nucleophilic substitution or amide bond formation.
- Purification: Flash chromatography (e.g., using ethyl acetate/hexane gradients) is critical for isolating the product, achieving ~45% yield .
- Purity Validation: High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structural integrity. For example, ¹H NMR peaks at δ 8.23 (indole NH) and δ 1.91 (acetamide CH₃) are diagnostic .
Key Considerations:
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., indole NH at δ 8.23, aromatic protons at δ 7.16–7.46) . ¹³C NMR confirms carbonyl (C=O) and quaternary carbons.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z 279.1486 vs. calculated 279.1492 for C₁₈H₁₉N₂O⁺) .
- Infrared Spectroscopy (IR): Detects amide C=O stretching (~1650 cm⁻¹) and indole N-H bending (~3400 cm⁻¹).
- HPLC: Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or target specificity. To address this:
- Standardize Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known KRAS inhibitors) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to quantify potency.
- Thermal Stability Analysis: Differential scanning calorimetry (DSC) can correlate compound stability with bioactivity; degradation products may explain inconsistent results .
- Meta-Analysis: Compare data across studies using tools like PubChem BioActivity Data, filtering for assay type (e.g., in vitro vs. in vivo) .
Q. What computational strategies are recommended for elucidating the mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding to targets like KRASG12C. Dock the compound into GTP-binding pockets, prioritizing poses with hydrogen bonds to indole NH and phenoxy oxygen .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., RMSD < 2 Å suggests stable binding) .
- Crystallography: For resolved protein structures (e.g., PDB ID: 6OIM), refine ligand coordinates using SHELXL to map electron density around the acetamide group .
Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound?
Methodological Answer:
- Animal Models: Use rodents (e.g., Sprague-Dawley rats) for bioavailability studies. Administer orally (10–50 mg/kg) and intravenously (2–5 mg/kg) to calculate %F .
- Biofluid Analysis: Quantify plasma concentrations via LC-MS/MS at intervals (0.5, 1, 4, 8, 24 h). Monitor metabolites (e.g., hydroxylated indole derivatives) .
- Tissue Distribution: Sacrifice animals at 24 h; homogenize organs (liver, brain) and extract compound using acetonitrile precipitation.
- Data Interpretation: Use non-compartmental analysis (Phoenix WinNonlin) to derive AUC, Cmax, and t₁/₂. Compare with in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) to assess therapeutic index .
Q. How can crystallographic data improve structural optimization of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethanol/water). Resolve structure to <1.0 Å resolution to confirm stereochemistry (e.g., R-configuration at C2) .
- Electron Density Maps: Identify regions of high flexibility (e.g., phenoxy group) for targeted rigidification to enhance binding affinity.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···π contacts between indole and phenyl groups) to guide solubility modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
